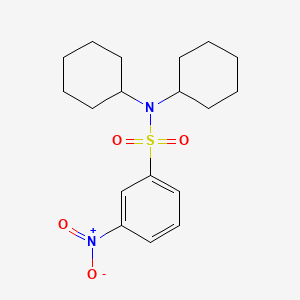![molecular formula C24H20N2O4S B5187276 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)
4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline, commonly known as Bisphenol S (BPS), is an organic compound used as a replacement for Bisphenol A (BPA) in many consumer products. BPS is a colorless crystalline solid with a molecular weight of 364.42 g/mol. It is widely used in the production of plastics, thermal paper, and epoxy resins.
Wirkmechanismus
4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline acts as an endocrine disruptor by binding to estrogen receptors and activating them. This leads to the activation of various signaling pathways and gene expression changes. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has also been found to affect other signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been shown to have a range of biochemical and physiological effects. In vitro studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can affect cell proliferation, differentiation, and apoptosis. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has also been found to affect the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation. In vivo studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can lead to changes in reproductive function, behavior, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of assays to study its effects on cells and tissues. However, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline also has several limitations. It can be difficult to control for exposure levels in in vivo studies, and the effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can vary depending on the dose and duration of exposure. Additionally, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can interact with other chemicals and environmental factors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several areas of research that could be pursued to further understand the effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline. One area of interest is the potential for 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline to affect the microbiome. Recent studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can alter the composition of gut bacteria in mice, which could have implications for human health. Another area of interest is the potential for 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline to affect brain function. Studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can lead to changes in behavior and brain function in mice, but more research is needed to understand the mechanisms involved. Finally, there is a need for more research on the long-term effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure on human health, particularly in vulnerable populations such as children and pregnant women.
In conclusion, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline is a widely used compound that has been found to have potential health effects. While 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has several advantages as a research tool, there are also limitations to its use. Future research should focus on understanding the mechanisms of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline action and its potential effects on human health.
Synthesemethoden
4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline is synthesized by reacting 4,4'-dichlorodiphenyl sulfone with 3,1-phenylene diamine in the presence of a base. The reaction takes place at a high temperature and yields 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline as a white solid.
Wissenschaftliche Forschungsanwendungen
4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been widely studied for its potential health effects. It is known to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been found to interact with estrogen receptors and affect gene expression in cells. This has led to concerns about its potential to disrupt the endocrine system and cause adverse health effects.
Eigenschaften
IUPAC Name |
4-[3-[3-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c25-17-7-11-19(12-8-17)29-21-3-1-5-23(15-21)31(27,28)24-6-2-4-22(16-24)30-20-13-9-18(26)10-14-20/h1-16H,25-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZOONBAZHZSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-(4-aminophenoxy)phenyl)sulfone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5187201.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5187203.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187218.png)


![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187238.png)

![3-({4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B5187251.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5187258.png)
![N-(2-furylmethyl)-N-methyl-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5187269.png)

![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
![ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5187294.png)